N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
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Overview
Description
This compound seems to be a complex organic molecule that likely belongs to the class of organic compounds known as 2,3,5-trisubstituted thiophenes . These are organic compounds containing a thiophene that is trisubstituted at the C-2, C3- and C5-positions .
Molecular Structure Analysis
The molecular structure of a similar compound was analyzed using spectroscopic methods. The HRESIMS analysis revealed the molecular formula, C15H12Cl2N2OS2, with [M+H]+ and [M+H+2]+ and [M+H+4]+ isotopic clusters characteristic for a dichlorinated compound .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the condensation of (E)-1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxy)prop-2-en-1-one and thiourea in the presence of KOH .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-(2,5-dichlorothiophen-3-yl)pyrimidine-2-thiol, are as follows: It has a molecular weight of 263.17 and is a solid at room temperature .Scientific Research Applications
Synthesis and Biological Activities
Anticancer Activity
The synthesis of thiophene and thiazolyl-thiophene derivatives, including structures related to the chemical of interest, has been shown to produce compounds with significant in vitro cytotoxicity. These derivatives exhibit inhibitory activity against several cell lines, highlighting their potential as anticancer agents (Atta & Abdel‐Latif, 2021).
Radiosensitizers and Cytotoxins
Nitrothiophene derivatives have been evaluated for their roles as radiosensitizers and bioreductively activated cytotoxins, suggesting their utility in enhancing radiotherapy outcomes and targeting hypoxic tumor cells (Threadgill et al., 1991).
Thiophene-Based Reactions for Hybrid Compounds
Research on thiophene ring-opening reactions has facilitated the synthesis of thiadiazoline-pyridone hybrids, revealing a novel pathway for creating compounds with potentially unique chemical properties (Abadleh et al., 2021).
Chemical Synthesis and Characterization
Synthetic Routes and Molecular Structures
The development of synthetic routes for thiophene-based compounds, including those with nitrothiophene and thiazolothiophene structures, has been extensively studied. These studies provide insights into the molecular structures and synthetic strategies for a wide range of thiophene derivatives, facilitating their potential application in medicinal chemistry and materials science (El-Dean, 1992).
Diuretic Activity of Biphenyl Derivatives
Biphenyl benzothiazole-2-carboxamide derivatives, related to the chemical structure of interest, have been synthesized and shown to exhibit diuretic activity in vivo, indicating their potential for therapeutic applications (Yar & Ansari, 2009).
Safety and Hazards
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2N3O3S3/c13-8-3-5(10(14)23-8)6-4-21-12(15-6)16-11(18)7-1-2-9(22-7)17(19)20/h1-4H,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYMPPSUISKVJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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